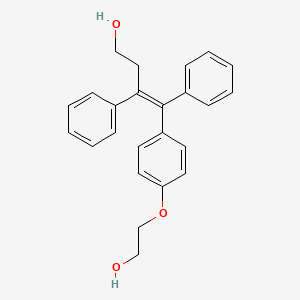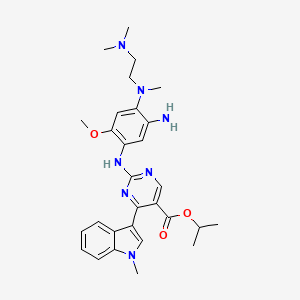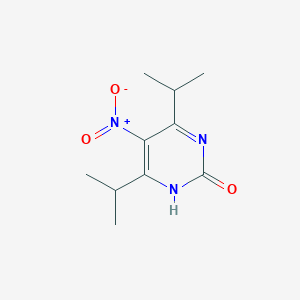
(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol is an organic compound that belongs to the class of phenylbutenes This compound is characterized by the presence of a hydroxyethoxy group attached to a phenyl ring, along with two additional phenyl groups and a butenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-Hydroxyethoxy)benzaldehyde and 1,3-diphenylprop-2-en-1-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylbutenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the treatment of certain diseases due to its unique chemical structure.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mecanismo De Acción
The mechanism of action of (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyethoxy group allows the compound to form hydrogen bonds with target molecules, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol: The (E)-isomer of the compound, which has a different spatial arrangement of atoms.
4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbutan-1-ol: A similar compound with a saturated butane chain instead of a butene chain.
4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-2-ol: A compound with a hydroxyl group at a different position on the butene chain.
Uniqueness
(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol is unique due to its specific (Z)-configuration, which influences its chemical reactivity and biological activity
Propiedades
IUPAC Name |
(Z)-4-[4-(2-hydroxyethoxy)phenyl]-3,4-diphenylbut-3-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,25-26H,15-18H2/b24-23- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFAHBSDGLUQOJ-VHXPQNKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8228273.png)


![4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol))](/img/structure/B8228322.png)







